

An In-Depth Technical Guide to the Antifungal Properties of IT-143A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IT-143A**

Cat. No.: **B10820761**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of **IT-143A**, a novel piericidin-group antibiotic. The document details its mechanism of action, summarizes its antifungal efficacy through quantitative data, outlines the experimental protocols for its evaluation, and provides visual representations of key pathways and workflows.

Core Compound Information

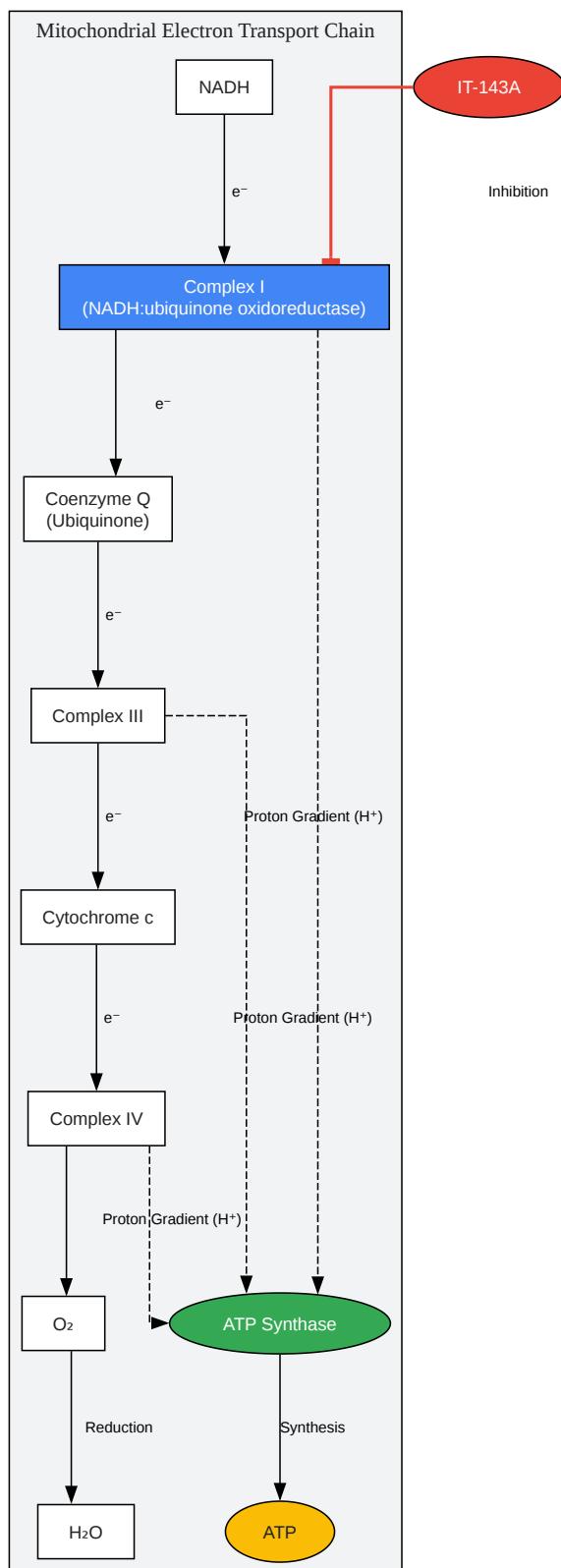
IT-143A is a bacterial metabolite originally isolated from *Streptomyces* sp. IT-143.[1] It belongs to the piericidin family of antibiotics, which are known for their potent biological activities.[2][3]

Chemical and Physical Properties:

- Formal Name: 2-(10-hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol[1]
- Molecular Formula: C₂₉H₄₃NO₄[1]
- Formula Weight: 469.7 g/mol
- CAS Number: 183485-32-7
- Purity: ≥95%

- Formulation: Supplied as an oil, soluble in ethanol, methanol, DMSO, and dimethyl formamide.

Quantitative Data: Antifungal Activity


The in vitro antifungal activity of **IT-143A** has been evaluated against clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for determining the potency of an antimicrobial agent.

Fungal Species	Minimum Inhibitory Concentration (MIC) ($\mu\text{g/mL}$)
Aspergillus fumigatus	12.5 - 25
Trichophyton rubrum	12.5 - 25

Table 1: In vitro antifungal activity of **IT-143A** against pathogenic fungi. Data sourced from Cayman Chemical product information, referencing Urakawa, A., et al. (1996).

Mechanism of Action: Inhibition of Mitochondrial Respiration

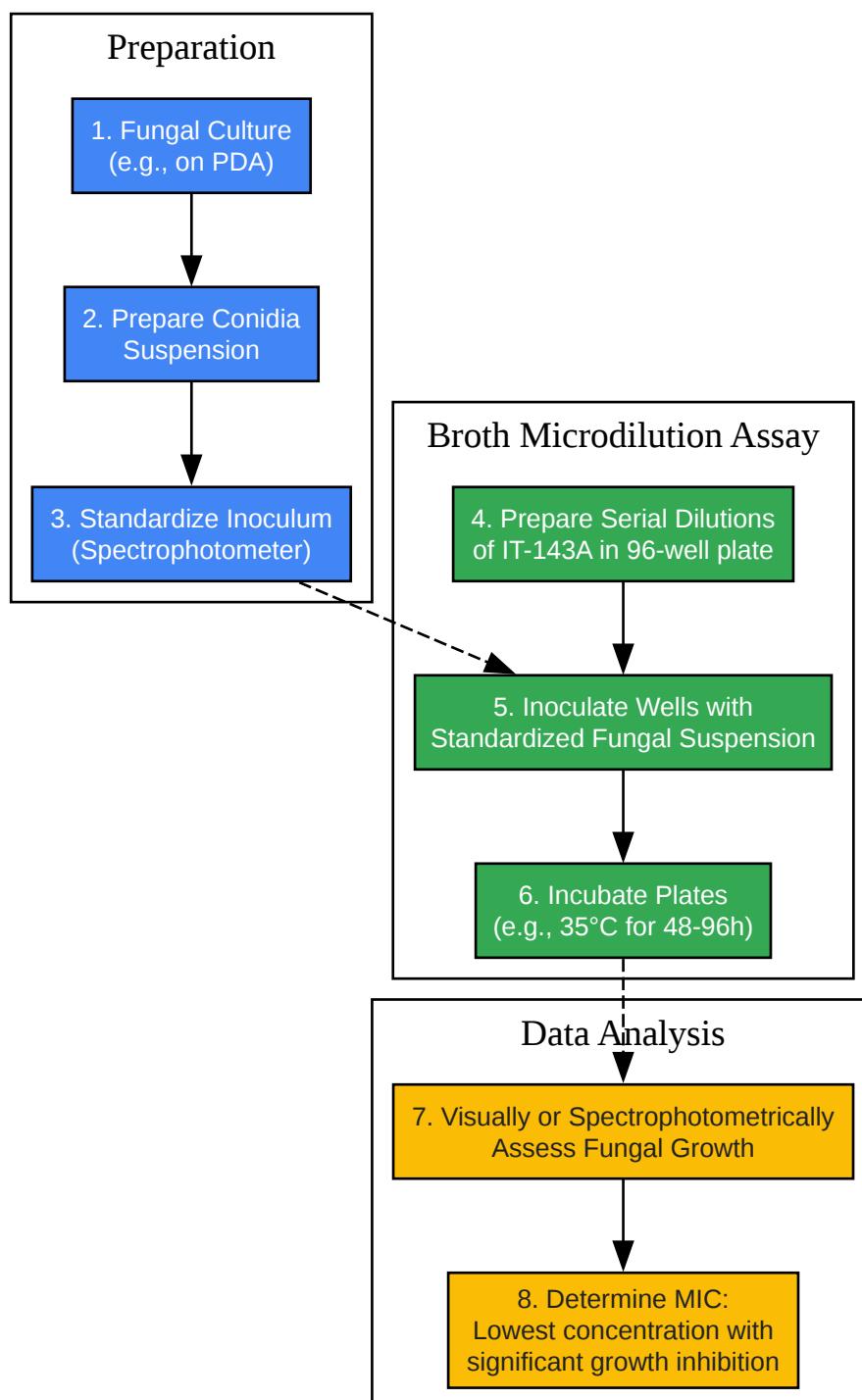
As a member of the piericidin family, **IT-143A**'s mechanism of action is attributed to the inhibition of the mitochondrial electron transport chain. Due to their structural resemblance to coenzyme Q (ubiquinone), piericidins act as potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration. The disruption of this process leads to a halt in ATP synthesis and ultimately results in fungal cell death.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **IT-143A**.

Experimental Protocols

The following section details the standardized methodologies for determining the minimum inhibitory concentration (MIC) of antifungal agents like **IT-143A** against filamentous fungi such as *Aspergillus* and *Trichophyton*. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).


Inoculum Preparation

- **Fungal Culture:** The fungal isolates (*Aspergillus fumigatus*, *Trichophyton rubrum*) are cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), to promote sporulation. Cultures are typically incubated at 28-35°C for 5-7 days or until sufficient conidia are formed.
- **Conidia Suspension:** The surface of the mature fungal culture is gently flooded with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The conidia are dislodged by gently probing the colony surface with a sterile loop.
- **Standardization:** The resulting suspension is transferred to a sterile tube and allowed to settle for 15-30 minutes to remove heavy hyphal fragments. The upper suspension is then transferred to a new tube. The turbidity of the conidial suspension is measured using a spectrophotometer and adjusted with sterile saline to achieve a final concentration of approximately 0.4×10^4 to 5×10^4 CFU/mL.

Broth Microdilution Assay

- **Medium Preparation:** RPMI 1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0, is used as the test medium. For dermatophytes, the medium can be supplemented with 2% glucose.
- **Drug Dilution:** A stock solution of **IT-143A** is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of **IT-143A** are prepared in 96-well microtiter plates using the RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.03 to 32 µg/mL).
- **Inoculation:** Each well is inoculated with the standardized fungal suspension, resulting in a final inoculum concentration of approximately 0.2×10^4 to 2.5×10^4 CFU/mL.

- Controls: Each assay plate includes a sterility control (medium only) and a growth control (medium and inoculum, no drug).
- Incubation: The microtiter plates are incubated at 35°C. The incubation period is typically 48 hours for *Aspergillus* species and can extend up to 96 hours for dermatophytes like *Trichophyton rubrum*.
- MIC Determination: The MIC is determined as the lowest concentration of **IT-143A** that causes a significant inhibition of fungal growth compared to the growth control. For azole-like compounds, this is often an 80-100% reduction in turbidity as assessed visually or with a spectrophotometer.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for antifungal susceptibility testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymancell.com [cdn.caymancell.com]
- 2. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological insights into the piericidin family of microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Antifungal Properties of IT-143A]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10820761#antifungal-properties-of-it-143a>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com